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Compound of Interest

Compound Name:
2-(4-Methylphenoxy)-5-

nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

Get Quote

Executive Summary: The "Privileged" Diaryl Ether
Scaffold
In modern medicinal chemistry, the diaryl ether motif is a cornerstone of drug design, featuring

prominently in kinase inhibitors (e.g., Sorafenib), antimicrobials, and P-glycoprotein modulators.

The specific scaffold 2-(4-Methylphenoxy)-5-nitropyridine represents a high-value

intermediate. It combines the electronic versatility of the pyridine ring with a lipophilic p-tolyl

ether tail, offering two distinct vectors for chemical diversification:

The Nitro Group (C5 Position): A gateway to amine-based libraries (ureas, amides, Schiff

bases).

The Methyl Group (Phenoxy Ring): A site for metabolic stability or late-stage benzylic

functionalization.

This guide provides a validated roadmap for synthesizing this scaffold and expanding it into

novel chemical space.
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Chemical Profile & Starting Materials
Property Specification

Compound Name 2-(4-Methylphenoxy)-5-nitropyridine

CAS Registry 1391053-62-7 (Generic/Related)

Molecular Formula C₁₂H₁₀N₂O₃

Molecular Weight 230.22 g/mol

Appearance Pale yellow to off-white solid

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Key Reactivity
Nucleophilic Aromatic Substitution (SNAr), Nitro

Reduction, Benzylic Oxidation

Core Protocol A: Scaffold Assembly (SNAr)
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where the electron-

withdrawing nitro group activates the 2-chloropyridine towards displacement by the phenoxide.

Reagents
Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)

Nucleophile:p-Cresol (1.1 equiv)

Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) or NaOH (1.1 equiv)

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (11

mmol) in anhydrous DMF (20 mL).

Deprotonation: Add K₂CO₃ (15 mmol) and stir at room temperature for 15 minutes to

generate the phenoxide in situ.
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Expert Insight: Using K₂CO₃ is milder than NaH and prevents side reactions, though the

reaction time is slightly longer.

Addition: Add 2-chloro-5-nitropyridine (10 mmol) in one portion.

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The

starting chloride (Rf ~0.6) should disappear, yielding the ether product (Rf ~0.4).

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The

product will precipitate as a solid.

Purification: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF/salts, and dry

under vacuum. Recrystallize from Ethanol if necessary.

Expected Yield: 85–92%

Core Protocol B: The "Gateway" Reduction (Nitro to
Amine)
Converting the nitro group to an amine is the critical step for library generation. While catalytic

hydrogenation is standard, we recommend Iron/Ammonium Chloride for its chemoselectivity

and operational safety, avoiding the risk of hydrogenolysis if other sensitive groups are

introduced later.

Workflow Diagram: Reduction & Diversification
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Figure 1: Comparison of reduction routes. Method A (Fe/NH4Cl) is preferred for robustness.

Protocol (Fe/NH₄Cl Method)
Setup: Suspend 2-(4-methylphenoxy)-5-nitropyridine (5 mmol) in Ethanol (30 mL) and

Water (10 mL).

Activation: Add Ammonium Chloride (NH₄Cl, 25 mmol) and Iron powder (Fe, 20 mmol).

Reflux: Heat to vigorous reflux (80°C) for 2 hours. The yellow suspension will turn dark/black

(iron oxides).

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad

with hot ethanol.

Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Dry

the organic layer (Na₂SO₄) and evaporate.

Result: 2-(4-Methylphenoxy)pyridin-5-amine (Brown/Tan solid). Use immediately or store

under Nitrogen (amine is oxidation-sensitive).

Advanced Workflows: Synthesis of Novel
Derivatives
Once the amine is secured, three divergent pathways allow for the creation of high-value

chemical libraries.

Pathway 1: Urea/Thiourea Synthesis (Kinase Inhibitor
Mimics)
Many kinase inhibitors (e.g., Sorafenib) utilize a diaryl urea motif to bind to the Asp-Phe-Gly

(DFG) motif in kinases.

Reagents: Aryl isocyanates (R-NCO) or Isothiocyanates.

Protocol: Dissolve the amine (1 equiv) in dry DCM. Add the isocyanate (1.1 equiv) dropwise

at 0°C. Stir at RT for 2–4 hours. The urea product usually precipitates out or can be isolated
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by evaporation.

Why: High atom economy; creates a hydrogen-bonding donor/acceptor motif critical for

biological binding.

Pathway 2: Schiff Base Formation (Antimicrobial
Agents)
Schiff bases (imines) of aminopyridines often exhibit enhanced antimicrobial and antioxidant

profiles.

Reagents: Substituted Benzaldehydes (e.g., 4-methoxybenzaldehyde, 2-nitrobenzaldehyde).

Protocol: Reflux amine and aldehyde (1:1) in Ethanol with a catalytic amount of Glacial

Acetic Acid (2-3 drops) for 4–6 hours.

Validation: Formation of a colored precipitate is common.

Pathway 3: Benzylic Functionalization (Late-Stage
Diversification)
The p-methyl group on the phenoxy ring is not just a bystander; it is a handle for radical

bromination.

Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst), CCl₄ or Benzotrifluoride.

Protocol: Reflux the nitro-intermediate (before reduction) with NBS/AIBN.

Result: Bromomethyl derivative, which can then be displaced by amines, azides, or

alkoxides to create "extended" side chains.

Visualizing the Divergent Synthesis
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Figure 2: Divergent synthetic pathways from the core scaffold.

Biological Applications & Context
Kinase Inhibition (Oncology)
The 2-phenoxypyridine scaffold mimics the geometry of Type II kinase inhibitors. The ether

oxygen acts as a hinge binder or spacer, allowing the urea/amide tail to access the

hydrophobic back pocket of the enzyme.

Target: VEGFR, PDGFR, and Raf kinases.

P-Glycoprotein (P-gp) Modulation
Derivatives of 2-phenoxypyridines have shown efficacy in reversing Multi-Drug Resistance

(MDR) by inhibiting the P-gp efflux pump. The lipophilic p-tolyl group aids in membrane

penetration, while the basic pyridine nitrogen can interact with the transporter's binding site.

Antimicrobial Activity
Schiff base derivatives synthesized via Pathway 2 have demonstrated moderate to high activity

against Gram-positive bacteria (S. aureus) and fungal strains, attributed to the disruption of cell

wall synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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